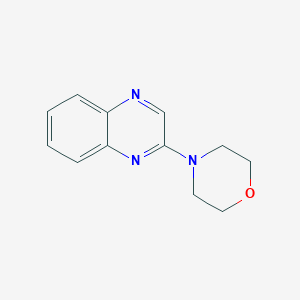

2-(Morpholin-4-yl)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Morpholin-4-yl)quinoxaline is a nitrogen-containing heterocyclic compound that features a quinoxaline core substituted with a morpholine ring at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a pharmacophore in drug design. The quinoxaline moiety is known for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

One common method is the reaction of o-phenylenediamine with glyoxal to form quinoxaline, which is then reacted with morpholine under suitable conditions to yield the target compound . Industrial production methods often employ transition-metal-free catalysis to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

2-(Morpholin-4-yl)quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroquinoxaline derivatives.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoxalines and their derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

2-(Morpholin-4-yl)quinoxaline has demonstrated promising anticancer properties. It exhibits cytotoxic effects against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 10 |

| HeLa (Cervical) | 12 |

These results indicate that the compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index . The mechanism of action involves the inhibition of specific kinases, particularly cyclin-dependent kinases, which are crucial for cell cycle regulation.

Antimicrobial Activity

The compound also exhibits significant antimicrobial activity against various bacterial and fungal strains. In studies assessing its efficacy against common pathogens, the following minimum inhibitory concentrations (MIC) were observed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Streptococcus pneumoniae | 12 |

These findings suggest that this compound may serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.

Neuropharmacology

Modulation of Metabotropic Glutamate Receptors

Recent studies have identified this compound as a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). This modulation has implications for treating neuroinflammatory disorders and neurodegenerative diseases such as Parkinson's disease. The compound's ability to alter glutamate levels and enhance synaptic efficacy presents a potential therapeutic avenue for managing symptoms associated with these conditions .

Industrial Applications

Dyes and Fluorescent Materials

In addition to its biological applications, this compound is utilized in the development of dyes and fluorescent materials. Its unique chemical structure allows it to function effectively as an organic sensitizer in solar cell applications, enhancing energy conversion efficiencies .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Research : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited selective cytotoxicity against multiple cancer types, emphasizing its potential in oncology .

- Antimicrobial Studies : Research conducted on quinoxaline derivatives demonstrated their effectiveness against drug-resistant bacterial strains, supporting the development of new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-(Morpholin-4-yl)quinoxaline involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity and inhibits essential enzymes, leading to cell death . In anticancer applications, it induces apoptosis by activating caspases and disrupting mitochondrial function . The compound also interferes with DNA replication and repair processes, contributing to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

2-(Morpholin-4-yl)quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its morpholine substitution, which enhances its solubility and bioavailability, making it a versatile compound for various applications .

Biologische Aktivität

2-(Morpholin-4-yl)quinoxaline is a nitrogen-containing heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. The compound features a quinoxaline core substituted with a morpholine ring, enhancing its solubility and bioavailability. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant research findings.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties , making it a candidate for developing new antibiotics. Studies have shown that this compound effectively inhibits various bacterial and fungal strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

This table summarizes the antimicrobial efficacy of this compound against selected microorganisms, indicating its potential as a therapeutic agent in treating infections .

Anticancer Activity

Research indicates that this compound possesses anticancer properties , particularly against human cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through various mechanisms.

Case Study: A431 Human Epidermoid Carcinoma Cells

A study evaluated the effects of quinoxaline derivatives on A431 cells, revealing that certain derivatives significantly reduced cell viability:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.90 | Induction of apoptosis via caspase activation |

| Doxorubicin | 0.73 | Topoisomerase II inhibition |

The IC50 values indicate the potency of these compounds, with this compound showing comparable efficacy to doxorubicin, a well-known chemotherapeutic agent .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of quinoxaline derivatives in models of neuroinflammatory disorders. Specifically, they act as positive allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in glutamatergic signaling.

Research Findings

In a zebrafish model, derivatives of quinoxaline were tested for their ability to protect against aminoglycoside-induced ototoxicity:

| Derivative | Protection Rate (%) | Target Pathway |

|---|---|---|

| Quinoxaline-5-carboxylic acid (Qx28) | 50 | NF-κB signaling pathway |

| Quinoxaline | 30 | General cytoprotective effects |

These findings suggest that modifications to the quinoxaline structure can enhance protective effects against ototoxicity, indicating potential applications in treating hearing loss .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.

- Anticancer Mechanisms : It induces apoptosis through caspase pathways and inhibits key proteins involved in cell cycle regulation.

- Neuroprotection : By modulating glutamate receptors, it helps maintain neuronal health under stress conditions.

Eigenschaften

IUPAC Name |

4-quinoxalin-2-ylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-4-11-10(3-1)13-9-12(14-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKFGQYQTYQRCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.